8(S)-HETE 8(S)-HETE 8S-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 8S-hete is considered to be an eicosanoid lipid molecule. 8S-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 8S-Hete has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 8S-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 8S-hete is involved in the trisalicylate-choline action pathway, the bromfenac action pathway, the rofecoxib action pathway, and the acetylsalicylic Acid action pathway. 8S-Hete is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
8(S)-HETE is a HETE having an (8S)-hydroxy group and (5Z)-, (9E)-, (11Z)- and (14Z)-double bonds. It derives from an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an 8(S)-HETE(1-). It is an enantiomer of an 8(R)-HETE.
Brand Name: Vulcanchem
CAS No.: 98462-03-4
VCID: VC0032183
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1
SMILES: CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

8(S)-HETE

CAS No.: 98462-03-4

Reference Standards

VCID: VC0032183

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

8(S)-HETE - 98462-03-4

CAS No. 98462-03-4
Product Name 8(S)-HETE
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1
Standard InChIKey NLUNAYAEIJYXRB-VYOQERLCSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O
SMILES CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Canonical SMILES CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Appearance Assay:≥98%A solution in ethanol
Physical Description Solid
Description 8S-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 8S-hete is considered to be an eicosanoid lipid molecule. 8S-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 8S-Hete has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 8S-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 8S-hete is involved in the trisalicylate-choline action pathway, the bromfenac action pathway, the rofecoxib action pathway, and the acetylsalicylic Acid action pathway. 8S-Hete is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
8(S)-HETE is a HETE having an (8S)-hydroxy group and (5Z)-, (9E)-, (11Z)- and (14Z)-double bonds. It derives from an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an 8(S)-HETE(1-). It is an enantiomer of an 8(R)-HETE.
Synonyms 8S-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid
Reference 1.Hughes, M.A., and Brash, A.R. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin. Biochimica et Biophysica Acta 1081, 347-354 (1991).
PubChem Compound 5283154
Last Modified Nov 11 2021
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